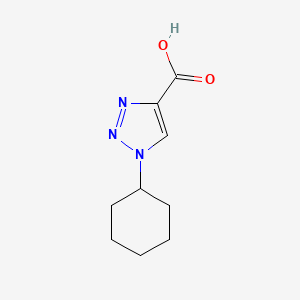1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1333542-85-0
Cat. No.: VC2824762
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1333542-85-0 |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 1-cyclohexyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) |
| Standard InChI Key | OHQZQJMGYRDNTQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C=C(N=N2)C(=O)O |
| Canonical SMILES | C1CCC(CC1)N2C=C(N=N2)C(=O)O |
Introduction
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Overview
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1333542-85-0) is a heterocyclic organic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid moiety. Its molecular formula is , with a molecular weight of 195.22 g/mol . This compound has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and materials science due to the versatility of the triazole core and the functional groups present .
Biological and Pharmacological Insights
Triazole derivatives are widely studied for their biological activity, and while direct data on this compound is limited, related triazoles exhibit:
-
Enzyme Inhibition: Carbonic anhydrase-II inhibition (IC: 13.8–35.7 µM) in analogs, attributed to polar interactions with active-site residues .
-
PXR Modulation: Triazole-4-carboxamides show inverse agonism/antagonism of Pregnane X Receptor (PXR), a drug metabolism regulator .
| Property | Value/Description |
|---|---|
| Potential Applications | Pharmaceuticals (enzyme inhibitors), agrochemicals (pesticides) |
| Functional Groups | Hydrophobic cyclohexyl, polar carboxylic acid |
| Bioactivity Mechanism | Hydrogen bonding, π-π stacking with target proteins |
| Hazard Code | Precautionary Statement |
|---|---|
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. |
Research Gaps and Future Directions
-
Structural Optimization: Further studies on substituent effects (e.g., modifying the cyclohexyl group) to enhance bioactivity.
-
Toxicity Profiling: In vivo and in vitro toxicity assessments to evaluate safety margins.
-
Industrial Applications: Exploration in materials science, such as corrosion inhibitors or polymer additives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume